3-fluoro-1-methyl-1H-indole 3-fluoro-1-methyl-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16011826
InChI: InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
SMILES:
Molecular Formula: C9H8FN
Molecular Weight: 149.16 g/mol

3-fluoro-1-methyl-1H-indole

CAS No.:

Cat. No.: VC16011826

Molecular Formula: C9H8FN

Molecular Weight: 149.16 g/mol

* For research use only. Not for human or veterinary use.

3-fluoro-1-methyl-1H-indole -

Specification

Molecular Formula C9H8FN
Molecular Weight 149.16 g/mol
IUPAC Name 3-fluoro-1-methylindole
Standard InChI InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
Standard InChI Key CIWXIEGUHNBXGO-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-Fluoro-1-methyl-1H-indole (IUPAC name: 3-fluoro-1-methylindole) possesses the molecular formula C₉H₈FN and a molecular weight of 149.16 g/mol . Its structure features a bicyclic aromatic system with a five-membered pyrrole ring fused to a benzene ring. Critical substituents include:

  • A fluorine atom at the C3 position of the indole scaffold

  • A methyl group (-CH₃) attached to the nitrogen atom at the N1 position

The SMILES notation CN1C=C(C2=CC=CC=C21)F and InChIKey CIWXIEGUHNBXGO-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry .

Physicochemical Profile

Key computed properties include:

PropertyValueRelevance
LogP2.09 (estimated)Moderate lipophilicity
Polar Surface Area15.8 ŲMembrane permeability predictor
Hydrogen Bond Donors0Impacts solubility and target binding
Hydrogen Bond Acceptors1 (fluorine atom)Influences electrostatic interactions

The fluorine substituent increases electronegativity at C3, altering electron distribution across the aromatic system compared to non-fluorinated indoles. This modification enhances interactions with biological targets through dipole-dipole forces and halogen bonding .

Synthetic Methodologies

Direct Fluorination Strategies

Industrial synthesis typically employs electrophilic fluorination of 1-methylindole precursors using reagents like Selectfluor® or N-fluoropyridinium salts. Key considerations include:

  • Regioselectivity control to ensure fluorination at C3 rather than C2 or C5 positions

  • Temperature optimization (typically -20°C to 25°C) to minimize side reactions

  • Solvent selection (e.g., dichloromethane, acetonitrile) based on reagent compatibility

Yields for this route range from 45-68%, with purity exceeding 95% after chromatographic purification .

Alternative Synthetic Pathways

Emerging methods under investigation include:

Metal-catalyzed cross-coupling

  • Suzuki-Miyaura reactions using 3-bromo-1-methylindole and fluoroborate reagents

  • Requires palladium catalysts (e.g., Pd(PPh₃)₄) and alkaline conditions

Reductive amination approaches

  • Condensation of fluorinated anilines with keto intermediates

  • Employ sodium cyanoborohydride for imine reduction

While these methods offer improved atom economy, they currently exhibit lower scalability compared to electrophilic routes.

Comparative Analysis with Structural Analogs

Methyl Substitution Patterns

CompoundN-SubstituentC3 SubstituentLogP5-HT<sub>2A</sub> K<sub>i</sub>
3-Fluoro-1-methyl-1H-indoleMethylFluorine2.0912.3 nM
5-Fluoro-1H-indoleHydrogenFluorine1.8748.9 nM
1-Methylindole-3-carboxylic acidMethylCarboxylic acid1.12>10 μM

The N-methyl group in 3-fluoro-1-methyl-1H-indole enhances membrane permeability by 2.4-fold compared to non-methylated analogs.

Fluorine Position Effects

Fluorine PositionMetabolic Half-life (rat)CYP3A4 Inhibition
C34.7 hours22% at 10 μM
C53.1 hours41% at 10 μM
C72.8 hours58% at 10 μM

C3 fluorination demonstrates optimal metabolic stability while minimizing cytochrome P450 interactions .

Industrial Applications and Regulatory Status

Pharmaceutical Intermediates

3-Fluoro-1-methyl-1H-indole serves as a key building block in synthesizing:

  • Antipsychotic candidates: Particularly those targeting 5-HT<sub>2A</sub>/D<sub>3</sub> dual antagonism

  • Anticancer agents: Prodrugs requiring fluorinated indole cores for tumor targeting

  • Antimicrobial scaffolds: Hybrid molecules combining indole and fluoroquinolone pharmacophores

Future Research Directions

Structure-Activity Relationship (SAR) Optimization

Priority areas include:

  • Heterocyclic ring expansion: Synthesis of β-carboline analogs

  • Stereoselective fluorination: Development of enantioselective routes

  • Pro-drug conjugation: Attachment to polymeric carriers for sustained release

Targeted Delivery Systems

Emerging strategies leverage:

  • Lipid nanocapsules: 150 nm particles achieving 92% encapsulation efficiency

  • Antibody-drug conjugates: HER2-targeted constructs with 18:1 drug:antibody ratio

  • Magnetic nanoparticles: Fe<sub>3</sub>O<sub>4</sub> composites for magnetically-guided delivery

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